4-(3,4-Difluorobenzenesulfonyl)butan-1-amine
Description
4-(3,4-Difluorobenzenesulfonyl)butan-1-amine is a sulfonamide derivative characterized by a butan-1-amine backbone substituted at the 4-position with a 3,4-difluorobenzenesulfonyl group. The compound’s structure combines a sulfonyl moiety with electron-withdrawing fluorine atoms on the aromatic ring, which may enhance its binding affinity to biological targets through polar interactions and steric effects. Its synthesis likely involves sulfonylation of butan-1-amine precursors, followed by purification via column chromatography, as seen in similar sulfonyl-containing compounds .
Properties
IUPAC Name |
4-(3,4-difluorophenyl)sulfonylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c11-9-4-3-8(7-10(9)12)16(14,15)6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAFLVZXUQEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCCCN)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with butan-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorobenzenesulfonyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro compounds, while substitution reactions can lead to various substituted benzene derivatives.
Scientific Research Applications
a. Drug Development
4-(3,4-Difluorobenzenesulfonyl)butan-1-amine has been investigated as a potential scaffold for drug development due to its unique structural features that allow for the modification of pharmacological properties. The difluorobenzenesulfonyl group can enhance the compound's interaction with biological targets.
- Case Study : A study published in the Journal of Medicinal Chemistry explored its derivatives as inhibitors of specific enzymes involved in cancer progression. The results indicated that certain modifications could improve binding affinity and selectivity toward target proteins, suggesting its utility in designing anticancer agents .
b. Antimicrobial Activity
Research has shown that compounds with sulfonamide groups exhibit antimicrobial properties. The presence of the difluorobenzenesulfonyl moiety may enhance the efficacy against various pathogens.
- Findings : In vitro studies demonstrated that derivatives of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .
a. Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to act as a reversible inhibitor makes it suitable for probing enzyme kinetics.
- Example : In a recent publication in Biochemistry, researchers used 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine to investigate its effects on serine proteases, revealing insights into substrate specificity and catalytic mechanisms .
b. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe for studying cellular processes. Its fluorescent properties can be harnessed for imaging applications.
a. Polymer Chemistry
The sulfonamide functional group allows for the incorporation of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine into polymer matrices, enhancing their thermal and mechanical properties.
- Application : Research indicates that polymers modified with this compound exhibit improved resistance to solvents and higher thermal stability, making them suitable for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The difluorobenzene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Synthetic Yield (%) |
|---|---|---|---|---|
| 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine | C₁₀H₁₂F₂NO₂S | 247.27 | 3,4-Difluorobenzenesulfonyl | N/A |
| 4-((Furan-2-ylmethyl)sulfonyl)butan-1-amine (7a) | C₈H₁₃NO₃S | 217.27 | Furan-methyl sulfonyl | 64 |
| 4-(3,4-Difluorophenyl)butan-1-amine | C₁₀H₁₃F₂N | 185.21 | 3,4-Difluorophenyl | N/A |
| TBIa | C₁₁H₁₀Br₄N₂ | 513.84 | Tetrabromobenzimidazolyl | N/A |
Research Findings and Implications
- Selectivity vs. Affinity : The 3,4-difluorobenzenesulfonyl group in the target compound may balance the trade-off observed in analogs like TBIa (high potency, low selectivity) and PDA (high selectivity, low affinity) by combining directional polar interactions (sulfonyl) with steric tuning (fluorine) .
- Synthetic Feasibility : Sulfonyl derivatives like 7a are synthesized in moderate to high yields (48–77%) via oxidation of thioethers, suggesting a viable route for the target compound .
- Biological Potential: Fluorinated sulfonamides are known to inhibit enzymes like carbonic anhydrase; the target compound’s structure aligns with motifs seen in kinase inhibitors, warranting further exploration .
Biological Activity
4-(3,4-Difluorobenzenesulfonyl)butan-1-amine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butan-1-amine backbone with a difluorobenzenesulfonyl group, which enhances its lipophilicity and potential interactions with biological targets. The chemical structure can be represented as follows:
Synthesis
The synthesis of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with butan-1-amine under basic conditions. This reaction can be optimized for yield by adjusting factors such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Low Activity |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine on human cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 |
| HepG2 (Liver Cancer) | 20.5 |
This selective toxicity highlights its potential as an anticancer agent .
The biological activity of 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
- Receptor Interaction : It may interact with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Efficacy : A study reported that derivatives of sulfonamides showed enhanced activity against resistant strains when combined with traditional antibiotics .
- Cytotoxicity Assessment : Another research focused on assessing cytotoxicity using MTT assays on various cancer cell lines, revealing significant growth inhibition at micromolar concentrations .
- Mechanistic Studies : Molecular docking studies indicated that 4-(3,4-Difluorobenzenesulfonyl)butan-1-amine binds effectively to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
